molecular formula C8H10ClNO B1430784 Indolin-4-Ol Hydrochloride CAS No. 1415334-16-5

Indolin-4-Ol Hydrochloride

Cat. No.: B1430784
CAS No.: 1415334-16-5
M. Wt: 171.62 g/mol
InChI Key: VHGRKIYYLKCUJJ-UHFFFAOYSA-N
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Description

Indolin-4-Ol Hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-4-Ol Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indole ring

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Indolin-4-Ol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

Indolin-4-Ol Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Indolin-4-Ol Hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be tailored for various applications .

Biological Activity

Indolin-4-Ol Hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth look at its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Target Interaction
this compound primarily interacts with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) , which are crucial for neurotransmission and neuroprotection. This interaction is believed to confer neuroprotective effects, particularly in conditions such as ischemic stroke.

Biochemical Pathways
The compound influences several biochemical pathways associated with oxidative stress and inflammation. Notably, it exhibits protective effects against hydrogen peroxide (H2O2)-induced cell death in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent.

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that the compound possesses antimicrobial activity, making it a candidate for further studies in infectious diseases.
  • Anticancer Potential : It has shown promise as an anticancer agent, with ongoing investigations into its efficacy against various cancer types.
  • Anti-inflammatory Effects : The compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) , demonstrating significant anti-inflammatory efficacy in preclinical models .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : In vitro assays revealed that the compound exhibits notable inhibitory activity against 5-LOX, with an IC50 value of approximately 0.41 µM. This suggests strong potential for development as an anti-inflammatory drug .
  • In Vivo Efficacy : In murine models of zymosan-induced peritonitis and experimental asthma, the compound demonstrated remarkable anti-inflammatory effects, further supporting its therapeutic potential .
  • Comparative Analysis : When compared to other indole derivatives such as Indole-3-Carbinol and Indole-3-Acetic Acid, this compound exhibits unique substitution patterns that enhance its biological activities. This specificity allows for tailored applications in both research and clinical settings.

Data Table: Comparative Biological Activities

CompoundActivity TypeIC50 Value (µM)Mechanism of Action
This compoundAnti-inflammatory0.41Inhibition of 5-LOX and sEH
Indole-3-CarbinolAnticancerN/AModulation of estrogen metabolism
Indole-3-Acetic AcidPlant hormoneN/AAuxin-like effects on plant growth

Properties

IUPAC Name

2,3-dihydro-1H-indol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9-7;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGRKIYYLKCUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415334-16-5
Record name 2,3-dihydro-1H-indol-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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